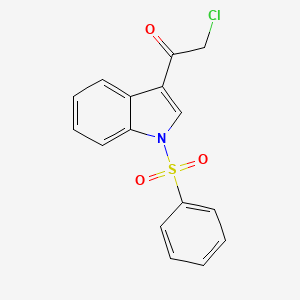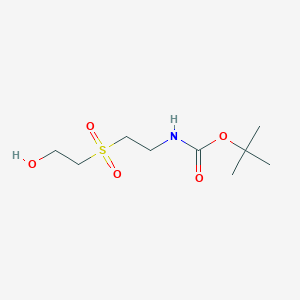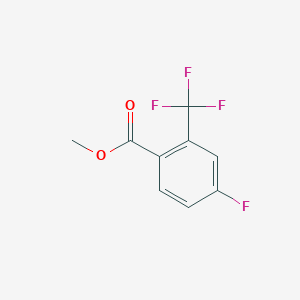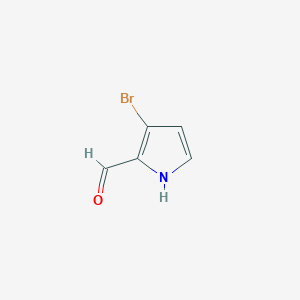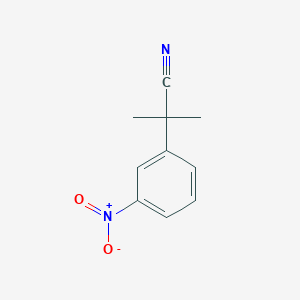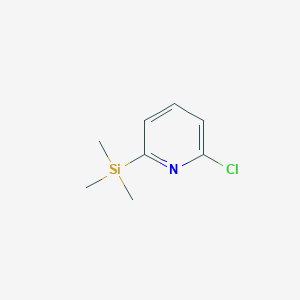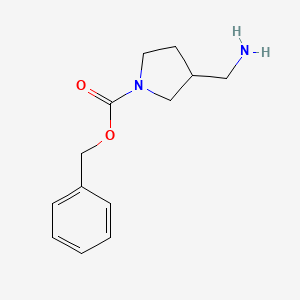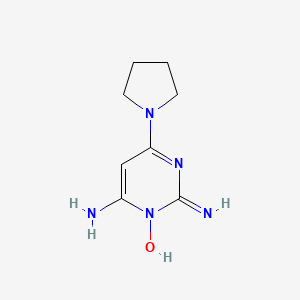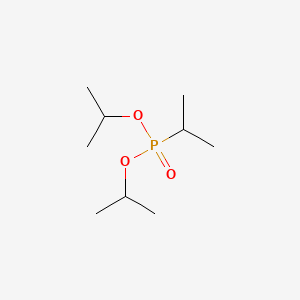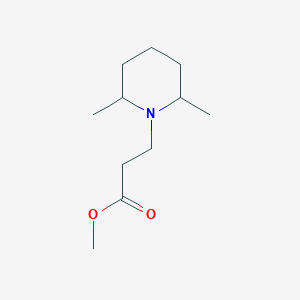
Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is a biochemical compound used for proteomics research . It has a molecular formula of C11H21NO2 and a molecular weight of 199.3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is represented by the SMILES string: CC1CCCC(N1CCC(=O)OC)C . This string represents a 2D structure of the molecule, where ‘C’ stands for carbon atoms, ‘N’ for nitrogen, ‘O’ for oxygen, and parentheses are used to indicate branching in the structure.Applications De Recherche Scientifique
Piperidine Derivatives in Drug Design
Summary of the Application
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application or Experimental Procedures
The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Piperidine Derivatives in Therapeutic Applications
Summary of the Application
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Methods of Application or Experimental Procedures
Piperidine and its derivatives are synthesized and used as building blocks and reagents in synthesizing organic compounds, including medicinal products .
Results or Outcomes
Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
Proteomics Research
Summary of the Application
“Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions .
Methods of Application or Experimental Procedures
The compound is used as a biochemical in the research process . The exact methods of application can vary depending on the specific research context .
Results or Outcomes
The outcomes of this application can vary widely, as they depend on the specific research context . However, the use of this compound can contribute to a better understanding of protein structures and functions .
Pharmaceutical Testing
Summary of the Application
“Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is used for pharmaceutical testing . This involves testing the compound for potential therapeutic effects .
Methods of Application or Experimental Procedures
The compound is tested in various experimental setups to evaluate its potential therapeutic effects . This can involve in vitro (test tube) experiments, in vivo (animal) studies, and potentially clinical trials .
Results or Outcomes
The outcomes of pharmaceutical testing can include the discovery of new therapeutic effects, the identification of side effects, or the determination that the compound is not effective for a particular therapeutic use .
Propriétés
IUPAC Name |
methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-5-4-6-10(2)12(9)8-7-11(13)14-3/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTQTYMJDRTYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264740 |
Source


|
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate | |
CAS RN |
16490-92-9 |
Source


|
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

ruthenium(II)](/img/structure/B1316115.png)
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)
